molecular formula C10H8F3NO2 B13484946 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene

1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B13484946
M. Wt: 231.17 g/mol
InChI Key: QGFGJOJKHPCNEL-UHFFFAOYSA-N
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Description

1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8F3NO2 It is characterized by a benzene ring substituted with a nitro group and a trifluoromethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene can be synthesized through a multi-step process involving the nitration of 4-[1-(trifluoromethyl)cyclopropyl]benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the trifluoromethylcyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the benzene ring.

    Oxidation: Although less common, the trifluoromethylcyclopropyl group can undergo oxidative cleavage under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 1-Amino-4-[1-(trifluoromethyl)cyclopropyl]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cleaved products of the trifluoromethylcyclopropyl group.

Scientific Research Applications

1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-Nitro-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    4-[1-(Trifluoromethyl)cyclopropyl]aniline: Contains an amino group instead of a nitro group, leading to different reactivity and potential biological activities.

    1-Nitro-2-[1-(trifluoromethyl)cyclopropyl]benzene: The nitro group is in the ortho position, which can influence the compound’s electronic properties and reactivity.

Uniqueness: 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene is unique due to the combination of a nitro group and a trifluoromethylcyclopropyl group on the benzene ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(5-6-9)7-1-3-8(4-2-7)14(15)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGJOJKHPCNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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